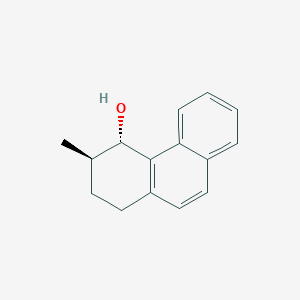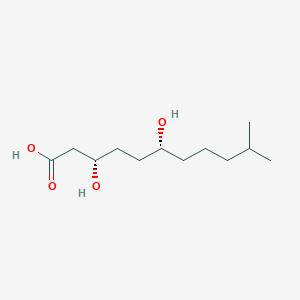![molecular formula C17H20N4O5 B12566168 2,2'-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) CAS No. 173216-11-0](/img/structure/B12566168.png)
2,2'-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its vibrant color and is used in various applications, including textile dyeing and as a pH indicator.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-nitroaniline. This involves treating 4-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-methoxy-4-aminophenol in an alkaline medium to form the azo compound.
Reduction: The resulting azo compound is then reduced using a reducing agent such as sodium dithionite to yield the final product, 2,2’-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol).
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form amines. This reaction is typically carried out using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium dithionite and hydrogen gas with a palladium catalyst are commonly used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
2,2’-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed as a staining agent in microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the textile industry for dyeing fabrics and as a pH indicator in various industrial processes.
作用機序
The compound exerts its effects primarily through its azo group, which can undergo various chemical reactions. The azo group can form stable complexes with metal ions, making it useful in analytical chemistry. In biological systems, the compound can interact with cellular components, leading to changes in color that can be visualized under a microscope.
類似化合物との比較
Similar Compounds
- 2,2’-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)
- 2,2’-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(propan-1-ol)
- 2,2’-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(butan-1-ol)
Uniqueness
The uniqueness of 2,2’-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) lies in its specific structure, which imparts distinct chemical and physical properties. The presence of the methoxy group and the specific arrangement of the azo group contribute to its vibrant color and reactivity. Compared to similar compounds, it may offer better stability and solubility in certain solvents, making it more suitable for specific applications.
特性
CAS番号 |
173216-11-0 |
|---|---|
分子式 |
C17H20N4O5 |
分子量 |
360.4 g/mol |
IUPAC名 |
2-[N-(2-hydroxyethyl)-3-methoxy-4-[(4-nitrophenyl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C17H20N4O5/c1-26-17-12-15(20(8-10-22)9-11-23)6-7-16(17)19-18-13-2-4-14(5-3-13)21(24)25/h2-7,12,22-23H,8-11H2,1H3 |
InChIキー |
VDAVQYRDIUMUGD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


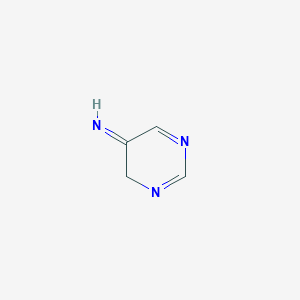
![8-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12566088.png)


![3-{[3,5-Bis(dodecyloxy)phenyl]methoxy}-3-oxopropanoate](/img/structure/B12566108.png)
![N-[1-(4-Methylphenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B12566116.png)
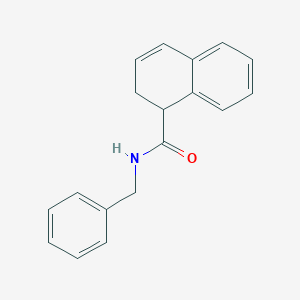

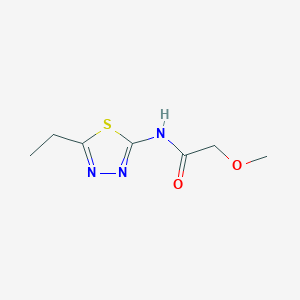

![Pyrido[2,3-B][1,4]oxazepine](/img/structure/B12566139.png)

